molecular formula C20H18O6 B135822 3,6-Di-O-benzoyl-D-galactal CAS No. 130323-36-3

3,6-Di-O-benzoyl-D-galactal

Cat. No. B135822
M. Wt: 354.4 g/mol
InChI Key: MXJFEWOUOTWSTM-KZNAEPCWSA-N
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Description

3,6-Di-O-benzoyl-D-galactal is a derivative of D-galactal, a monosaccharide, which has been modified by the addition of benzoyl groups at the 3 and 6 positions. This modification is typically done to alter the physical and chemical properties of the sugar for various applications, including its use in organic synthesis and the study of carbohydrate-protein interactions.

Synthesis Analysis

The synthesis of derivatives related to 3,6-Di-O-benzoyl-D-galactal often involves the protection of certain hydroxyl groups to prevent unwanted side reactions. For instance, the synthesis of 2,6-disubstituted benzoyl groups as neighboring groups has been shown to enhance diastereoselectivity in beta-galactosylation reactions, which is crucial for the synthesis of oligosaccharides related to arabinogalactan proteins . Additionally, the synthesis of benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside involves selective benzoylation, which is a step that could be analogous to the synthesis of 3,6-Di-O-benzoyl-D-galactal .

Molecular Structure Analysis

The molecular structure of 3,6-Di-O-benzoyl-D-galactal and its related compounds is typically established through various spectroscopic methods, such as 1H NMR spectroscopy, and chemical reactions that confirm the position of the substituents. For example, the structure of methyl 3,4,6-tri-O-acetyl-2-S-benzoyl-2-thio-β-D-galactopyranoside was confirmed using these methods . These techniques are essential for determining the precise structure of the molecule, which is critical for understanding its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of 3,6-Di-O-benzoyl-D-galactal derivatives is influenced by the protecting groups present on the molecule. For instance, the presence of benzoyl groups can enhance the selectivity of glycosylation reactions . Moreover, the reactivity of such compounds can be manipulated through the introduction of different functional groups, as seen in the synthesis of thio sugars, which are derivatives of 2,3,6-tri-O-benzyl-1-thio-D-galactopyranose . These reactions are pivotal for the construction of complex carbohydrates and glycoconjugates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,6-Di-O-benzoyl-D-galactal are influenced by the benzoyl protecting groups. These groups can increase the molecule's stability and resistance to hydrolysis, making it more suitable for chemical transformations. The crystallinity of the derivatives, as observed in the synthesis of benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside, is also an important physical property that facilitates purification and characterization . The solubility, melting point, and reactivity of these compounds can vary significantly depending on the nature and position of the substituents, which is crucial for their application in synthetic chemistry.

Scientific Research Applications

Synthesis of Methyl 2-Dexoy-4,6-O-benzylidene Galactopyranoside

A study by Ding et al. (2012) demonstrated the use of 4,6-O-Benzylidenation of D-galactal in synthesizing methyl 2-dexoy-4,6-O-benzylidene galactopyranoside efficiently. This process is significant in preparing 2,3- and 2,6-dideoxy galactopyranosides, which are key intermediates in various chemical syntheses.

Catalysis in the Formation of Chiral Benzopyrans and Chromenes

Simelane et al. (2014) discovered that 3,4,6-Tri-O-acetyl-D-galactal can be selectively converted into 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans under aluminum triflate catalysis (Simelane, Kinfe, Muller, & Williams, 2014). This reveals its potential in synthesizing complex organic compounds.

Synthesis of Chondroitin Sulfate Analogues

Jacquinet (1990) utilized 3,4,6-Tri-O-acetyl-D-galactal for the synthesis of methyl glycosides of chondroitin sulfate analogues. This process involved multiple steps including glycosylation, N-acetylation, and O-sulfation (Jacquinet, 1990).

Role in Oligosaccharide Synthesis

Research by Slife, Nashed, and Anderson (1981) highlighted the role of derivatives of D-galactal in oligosaccharide synthesis, particularly as precursors for β-linked, interior D-galactopyranose units with chain extension (Slife, Nashed, & Anderson, 1981).

Applications in Glycoside Synthesis

A study by Das and Schmidt (1998) explored the synthesis of amino sugars using 3,4,6-tri-O-benzyl-2-nitro-D-galactal, demonstrating its utility in creating high-yield glycosides with specific structural properties (Das & Schmidt, 1998).

Safety And Hazards

Specific safety and hazard information for 3,6-Di-O-benzoyl-D-galactal is not detailed in the available resources. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[(2R,3R,4R)-4-benzoyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c21-18-16(26-20(23)15-9-5-2-6-10-15)11-12-24-17(18)13-25-19(22)14-7-3-1-4-8-14/h1-12,16-18,21H,13H2/t16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJFEWOUOTWSTM-KZNAEPCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463184
Record name 3,6-Di-O-benzoyl-D-galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Di-O-benzoyl-D-galactal

CAS RN

130323-36-3
Record name 3,6-Di-O-benzoyl-D-galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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